molecular formula C15H12BrN5 B227860 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Katalognummer B227860
Molekulargewicht: 342.19 g/mol
InChI-Schlüssel: LPJKSXRZVOZSHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is not fully understood. However, studies suggest that it may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water, which may pose challenges in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. These include:
1. Further investigation of its anticancer activity and potential applications in cancer therapy.
2. Development of new derivatives with improved solubility and bioavailability.
3. Exploration of its potential applications in the treatment of inflammatory diseases.
4. Investigation of its potential applications as an antimicrobial agent.
5. Study of its mechanism of action and interactions with other compounds.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory activity make it a promising candidate for further research.

Synthesemethoden

The synthesis of 4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the reaction of 4-bromoaniline with 2-aminobenzimidazole in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol at room temperature and yields the desired compound in good yield and purity.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Molekularformel

C15H12BrN5

Molekulargewicht

342.19 g/mol

IUPAC-Name

4-(4-bromophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C15H12BrN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)

InChI-Schlüssel

LPJKSXRZVOZSHE-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC=C(C=C4)Br)N

SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC=C(C=C4)Br)N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.